Methyl 4-chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate
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Overview
Description
Methyl 4-chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative with significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a chloro, methoxy, and trifluoromethyl group attached to a quinoline core, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. For instance, the reaction of 4-chloro-6-methoxy-2-(trifluoromethyl)quinoline with methyl chloroformate under basic conditions can yield the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that favor the desired reaction pathway. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinoline core can undergo oxidation or reduction, leading to different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 4-chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The quinoline core can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline
- 4-Chloro-7-methoxy-2-methylquinoline
- 2-chloro-4-(trifluoromethyl)quinoline
- 4-Chloroquinazoline
Uniqueness
Methyl 4-chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate stands out due to the presence of the ester group, which can be hydrolyzed to form the corresponding acid
Properties
Molecular Formula |
C13H9ClF3NO3 |
---|---|
Molecular Weight |
319.66 g/mol |
IUPAC Name |
methyl 4-chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate |
InChI |
InChI=1S/C13H9ClF3NO3/c1-20-6-3-4-8-7(5-6)10(14)9(12(19)21-2)11(18-8)13(15,16)17/h3-5H,1-2H3 |
InChI Key |
RHCPFFROQRRADQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C(=C2Cl)C(=O)OC)C(F)(F)F |
Origin of Product |
United States |
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